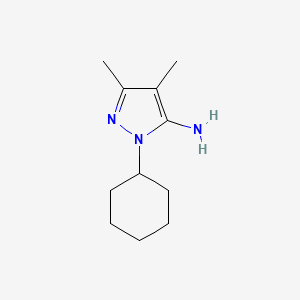
1-cyclohexyl-3,4-dimethyl-1H-Pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3,4-dimethyl-1H-Pyrazol-5-amine is a chemical compound with the molecular formula C11H19N3. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a cyclohexyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3,4-dimethyl-1H-Pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl hydrazine with 3,4-dimethyl-1H-pyrazole-5-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3,4-dimethyl-1H-Pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or sulfonates to form substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
1-Cyclohexyl-3,4-dimethyl-1H-Pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including antitumor and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3,4-dimethyl-1H-Pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
- 1-Cyclohexyl-3,5-dimethyl-1H-Pyrazol-4-amine
- 1,3-Dimethyl-1H-pyrazol-5-amine
- 3,5-Dimethyl-1H-pyrazol-4-amine
Comparison: 1-Cyclohexyl-3,4-dimethyl-1H-Pyrazol-5-amine is unique due to the specific positioning of the cyclohexyl and methyl groups on the pyrazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-cyclohexyl-4,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-8-9(2)13-14(11(8)12)10-6-4-3-5-7-10/h10H,3-7,12H2,1-2H3 |
InChI Key |
UFNLDPRFZVPZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C2CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















